(E)-sec-butyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used in the synthesis of these compounds . This process involves a radical approach to catalytically protodeboronate alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and CC-bond-formations . Protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Scientific Research Applications
Photovoltaic Applications
Organic sensitizers with similar structural motifs have been engineered for solar cell applications, demonstrating high incident photon to current conversion efficiencies. These sensitizers, when anchored onto TiO2 films, show significant potential in improving solar energy conversion efficiency (Kim et al., 2006).
Polymerization Studies
The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization process for acrylate free radical polymerizations has been extensively studied, providing insights into the controlled polymerization of acrylates, which could be relevant for synthesizing polymers with precise properties (Feldermann et al., 2005).
Organic Synthesis and Catalysis
Research on intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates highlights innovative pathways in organic synthesis, potentially offering new methods for constructing complex molecular architectures (Pevzner, 2021).
Enantioselective Synthesis
Studies on the enantioselective ene-reduction of cyano-furan acrylamides by marine and terrestrial fungi demonstrate the potential of biocatalysis in producing chiral compounds, which are crucial in pharmaceutical synthesis and other areas of chemistry (Jimenez et al., 2019).
Environmental and Recycling Applications
The solvent-based recovery of acrylate polymers from display film waste points to environmental applications, highlighting the importance of sustainable practices in handling polymer waste and recycling (Lee et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butan-2-yl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-3-12(2)25-18(24)14(11-23)10-16-7-8-17(26-16)13-5-4-6-15(9-13)19(20,21)22/h4-10,12H,3H2,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIXRYOOCXGIL-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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